molecular formula C13H10ClFO B8031656 2-(Benzyloxy)-1-chloro-4-fluorobenzene

2-(Benzyloxy)-1-chloro-4-fluorobenzene

Cat. No.: B8031656
M. Wt: 236.67 g/mol
InChI Key: FXJYOZUORYVTSV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-chloro-4-fluorobenzene typically involves the reaction of 1-chloro-4-fluorobenzene with benzyl alcohol in the presence of a base. A common method is the Williamson ether synthesis, where the base deprotonates the benzyl alcohol, forming a nucleophilic alkoxide that subsequently attacks the electrophilic carbon of the 1-chloro-4-fluorobenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The benzylic position can be oxidized to form benzaldehyde derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-1-methoxy-4-fluorobenzene.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-4-fluorobenzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-4-fluorobenzene involves its interaction with specific molecular targets, depending on the context of its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-chlorobenzene
  • 2-(Benzyloxy)-4-fluorobenzene
  • 2-(Methoxy)-1-chloro-4-fluorobenzene

Uniqueness

2-(Benzyloxy)-1-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and the properties of its derivatives

Properties

IUPAC Name

1-chloro-4-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJYOZUORYVTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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